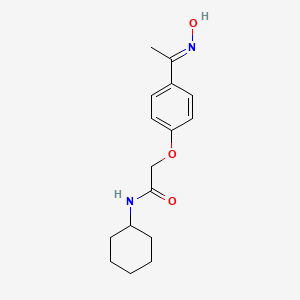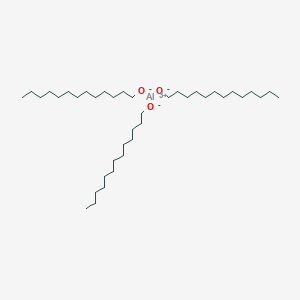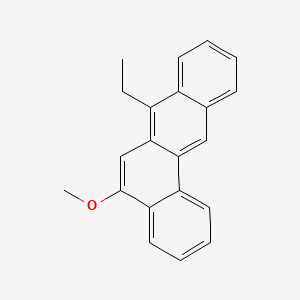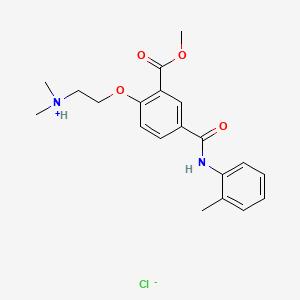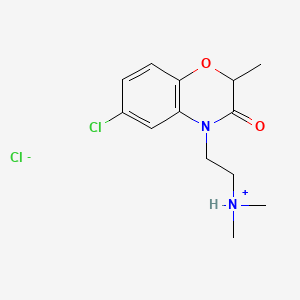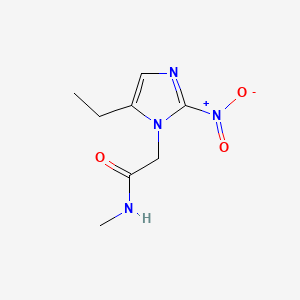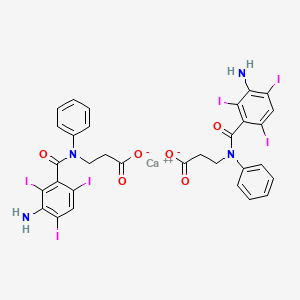
Hexakis(methylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(methylthio)benzene is an organosulfur compound characterized by a benzene ring substituted with six methylthio groups
Métodos De Preparación
Hexakis(methylthio)benzene can be synthesized through several methods. One common synthetic route involves the Pummerer-type rearrangement of the monooxide of this compound using reagents such as sulfuric acid or trifluoromethanesulfonic anhydride . This reaction yields a cyclic methylsulfonium salt as an intermediate . Another method involves the reaction of hexakis(trimethylsilyl)ethynylbenzene with appropriate reagents to introduce the methylthio groups .
Análisis De Reacciones Químicas
Hexakis(methylthio)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Pummerer-type rearrangement mentioned earlier is a notable reaction involving this compound . Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic anhydride, and other strong acids . The major products formed from these reactions often include cyclic methylsulfonium salts and other sulfur-containing intermediates .
Aplicaciones Científicas De Investigación
Hexakis(methylthio)benzene has several scientific research applications. It is used as a starting material for the synthesis of graphdiyne, an emerging carbon allotrope with unique nonlinear absorption properties . Additionally, it serves as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separations, and catalysis . The compound’s unique structure also makes it a valuable tool in studying σ-delocalized systems and their reactivity .
Mecanismo De Acción
The mechanism of action of hexakis(methylthio)benzene involves its ability to undergo Pummerer-type rearrangements, leading to the formation of cyclic methylsulfonium salts . These reactions are facilitated by the electron-donating properties of the methylthio groups, which stabilize the intermediate species formed during the reaction . The compound’s reactivity is also influenced by the delocalization of electrons within the benzene ring and the attached sulfur atoms .
Comparación Con Compuestos Similares
Hexakis(methylthio)benzene can be compared to other similar compounds, such as hexakis(4-methylphenyl)thio]benzene and hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene . While these compounds share a similar hexasubstituted benzene core, their substituents impart different chemical properties and reactivities. For example, hexakis(4-methylphenyl)thio]benzene has methylphenylthio groups instead of methylthio groups, which can affect its reactivity and applications . Hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene, on the other hand, has fluorenyl groups that enhance its hole-transporting properties, making it useful in electronic applications .
Propiedades
Número CAS |
58468-22-7 |
|---|---|
Fórmula molecular |
C12H18S6 |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(methylsulfanyl)benzene |
InChI |
InChI=1S/C12H18S6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h1-6H3 |
Clave InChI |
PYFBIMASCMHFPE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C(=C1SC)SC)SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


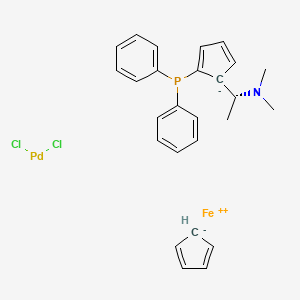
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

